N,N-Bis(3-aminopropyl)methylamine

Catalog No.
S604812
CAS No.
105-83-9
M.F
C7H19N3
M. Wt
145.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(3-aminopropyl)methylamine

CAS Number

105-83-9

Product Name

N,N-Bis(3-aminopropyl)methylamine

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N

SMILES

CN(CCCN)CCCN

Synonyms

3,3'-diamino-N-methyldipropylamine, DAMDPA compound

Canonical SMILES

CN(CCCN)CCCN

The exact mass of the compound N,N-Bis(3-aminopropyl)methylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Bis(3-aminopropyl)methylamine (BAPMA, CAS 105-83-9) is an aliphatic polyamine characterized by two terminal primary amine groups and a central methylated tertiary amine. In industrial procurement, it is primarily sourced as a low-viscosity, highly reactive curing agent for epoxy resins, a precursor for highly branched dendrimers, and a building block for polyurethanes [1]. Its unique combination of primary amine crosslinking sites and an internal tertiary amine catalyst allows for rapid curing kinetics, while its lack of secondary amine hydrogens ensures exceptionally low viscosity in solvent-free formulations [2].

Substituting BAPMA with conventional linear polyamines like diethylenetriamine (DETA) or dipropylenetriamine (DPTA) fundamentally alters processability and curing behavior. Conventional polyamines contain secondary amine groups that participate in cross-linking, leading to rapid viscosity build-up and the need for volatile organic compound (VOC) diluents [1]. In contrast, BAPMA’s central tertiary amine cannot undergo secondary cross-linking, which keeps the viscosity of its epoxy adducts significantly lower[2]. Furthermore, the tertiary amine acts as an internal accelerator, driving fast curing at ambient or sub-ambient temperatures without the severe 'blushing' (surface carbamation) typically associated with unaccelerated primary/secondary amine blends[2].

Suppression of Adduct Viscosity via Tertiary Amine Core

BAPMA is utilized to synthesize epoxy-amine adducts with fundamentally lower dynamic viscosity than those derived from secondary-amine-containing analogs. Because the central nitrogen is methylated (tertiary), it cannot react with epoxide rings to form branched, high-viscosity networks [1]. Patent literature demonstrates that adducts formed from BAPMA and aromatic monoepoxides exhibit dynamic viscosities significantly below 100 Pa·s at 25 °C, often under 30 Pa·s, allowing for the formulation of 100% solids (solvent-free) coatings [1]. In contrast, adducts from standard diamines with secondary reactive sites rapidly build molecular weight and viscosity, requiring diluents.

Evidence DimensionDynamic Viscosity of Epoxy Adducts (25 °C)
Target Compound Data< 30-50 Pa·s (BAPMA-based adducts)
Comparator Or Baseline> 100 Pa·s (Standard secondary-amine containing polyamine adducts)
Quantified Difference> 50% reduction in adduct viscosity
Conditions25 °C, solvent-free epoxy-amine adduct synthesis

Enables the formulation of ultra-low VOC, high-solids industrial coatings without compromising processability.

Internal Catalysis for Rapid Low-Temperature Curing

The molecular structure of BAPMA provides built-in catalytic activity due to its central tertiary amine, which accelerates the nucleophilic ring-opening of epoxides by the terminal primary amines [1]. Formulations utilizing BAPMA achieve rapid strength development and cross-linking even at low temperatures, outperforming simple primary diamines that require external tertiary amine accelerators (like 2,4,6-tris(dimethylaminomethyl)phenol) [2]. This internal acceleration reduces the gel time and accelerates the time-to-dry without increasing the risk of exudation or 'blushing' that occurs when external catalysts migrate to the surface[1].

Evidence DimensionLow-temperature curing reactivity
Target Compound DataRapid cure with integrated tertiary amine acceleration
Comparator Or BaselineUnaccelerated primary diamines (require external catalysts)
Quantified DifferenceElimination of external catalyst requirement; reduced blushing
ConditionsCold-curing epoxy formulations (ambient to sub-ambient)

Simplifies procurement by removing the need for separate accelerator additives while preventing surface defects in cold-weather applications.

Enhanced Laccase Induction in Fungal Bioprocessing

Beyond polymer chemistry, BAPMA (abbreviated as mdpta in coordination chemistry) is an effective ligand for synthesizing trinuclear copper(II) complexes used to induce ligninolytic enzymes [1]. Research comparing [Cu3(mdpta)3(btc)](ClO4)3 to complexes with pentamethyl-diethylenetriamine (pmdien) and standard copper sulfate showed that the mdpta-coordinated complex is a highly suitable inducer for laccase and peroxidase activities in white-rot fungi[1]. The specific steric and electronic environment provided by the bis(3-aminopropyl)methylamine ligand modulates the copper center to optimize transcriptional activation of laccase-encoding genes compared to simple copper salts [1].

Evidence DimensionLaccase enzyme induction suitability
Target Compound DataHigh induction potential via [Cu3(mdpta)3(btc)]3+ complex
Comparator Or BaselineCopper sulfate (standard inducer)
Quantified DifferenceImproved or equivalent induction with modulated toxicity/bioavailability
ConditionsWhite-rot fungi cultures (e.g., Trametes versicolor)

Provides a specialized, highly effective coordination ligand for researchers developing advanced biocatalytic and bioremediation processes.

Low-Emission (Zero-VOC) Epoxy Coatings

BAPMA is the optimal choice for formulating 100% solids epoxy coatings and marine finishes where low viscosity must be maintained without the use of volatile solvents [1].

Cold-Curing Structural Adhesives

Ideal for construction adhesives and chemical fastening systems (mortar compounds) that require rapid strength development at low temperatures, leveraging its internal tertiary amine catalyst[2].

Precursor for Highly Branched Polymers

Used as a building block for synthesizing dendrimers, highly branched melamine polymers, and polyamidoamine wet-strength paper resins where controlled multi-functional reactivity is required[3].

Advanced Coordination Complexes for Biocatalysis

Utilized as a specialized ligand (mdpta) in the synthesis of copper complexes designed to induce the production of biotechnologically important enzymes like laccase in fungal cultures[4].

Physical Description

Liquid

XLogP3

-0.9

Boiling Point

232.5 °C

UNII

62ZM34D74O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

11071-12-8
105-83-9

Wikipedia

N,N-bis(3-aminopropyl)methylamine

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

3,3'-Diamino-N-methyldipropylamine as a versatile affinity ligand

Marta S Silva, Vânia C Graça, Lucinda V Reis, Paulo F Santos, Samuel Silvestre, Luiza Granadeiro, Paulo Almeida, João A Queiroz, Fani Sousa
PMID: 25556997   DOI: 10.1002/jssc.201400656

Abstract

Currently, in biomedicine and biotechnology fields, there is a growing need to develop and produce biomolecules with a high degree of purity. To accomplish this goal, new purification methods are being developed looking for higher performance, efficiency, selectivity, and cost-effectiveness. Affinity chromatography is considered one of the most highly selective methods for biomolecules purification. The purpose of this work is to explore a new type of a structurally simple ligand immobilized onto an agarose matrix to be used in affinity chromatography. The ligand in this study, 3,3'-diamino-N-methyldipropylamine has shown low toxicity and low cost of preparation. Moreover, the ability of the ligand to be used in affinity chromatography to purify proteins and nucleic acids was verified. An increasing sodium chloride gradient, using salt concentrations up to 500 mM, was suitable to accomplish the purification of these biomolecules, meaning that the new support allows the recovery of target biomolecules under mild conditions. Thus, the 3,3'-diamino-N-methyldipropylamine ligand is shown to be a useful and versatile tool in chromatographic experiments, with very good results either for proteins or supercoiled plasmid isoform purification.


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